molecular formula C8H10BrF2N3 B13316083 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13316083
M. Wt: 266.09 g/mol
InChI Key: UWOYXAOKJBUPGX-UHFFFAOYSA-N
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Description

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a bromine atom at position 4, an amine group at position 3, and a (3,3-difluorocyclobutyl)methyl substituent at position 1. The cyclobutyl ring introduces steric rigidity, while the two fluorine atoms enhance electronegativity, influencing conformational stability and intermolecular interactions such as hydrogen bonding and dipole-dipole effects . This compound’s structural uniqueness makes it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated and fluorinated motifs.

Properties

Molecular Formula

C8H10BrF2N3

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H10BrF2N3/c9-6-4-14(13-7(6)12)3-5-1-8(10,11)2-5/h4-5H,1-3H2,(H2,12,13)

InChI Key

UWOYXAOKJBUPGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method involves the reaction of 1-bromo-4-(3,3-difluorocyclobutyl)benzene with appropriate reagents to introduce the pyrazole ring. The reaction conditions often include the use of dichloromethane as a solvent and cooling to low temperatures, such as -70°C, followed by gradual warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield ketones or aldehydes.

Scientific Research Applications

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclobutyl group and pyrazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Features
Target Compound (3,3-Difluorocyclobutyl)methyl C₁₀H₁₂BrF₂N₃ 284.13 Rigid cyclobutyl; dual fluorine atoms
4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine (2-Fluorophenyl)methyl C₁₀H₉BrFN₃ 270.11 Aromatic fluorination; planar structure
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (3-Chlorothiophen-2-yl)methyl C₈H₇BrClN₃S 300.59 Heterocyclic thiophene; sulfur atom
4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine (1-Ethylcyclobutyl)methyl C₁₀H₁₆BrN₃ 282.16 Alkyl-substituted cyclobutyl; increased hydrophobicity
4-Chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine (4-Fluorophenyl)methyl C₁₀H₉ClFN₃ 225.65 Chlorine substitution; positional fluorination

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Effects: Fluorine atoms in the target compound and its fluorophenyl analogs (e.g., 2-fluorophenyl) enhance polarity and metabolic stability compared to non-fluorinated analogs. The difluorocyclobutyl group balances lipophilicity and dipole interactions .
  • Hydrogen Bonding: The amine group at position 3 acts as a hydrogen bond donor, a feature conserved across analogs. However, substituents like thiophene () introduce sulfur-mediated interactions, while phenyl groups enable π-π stacking .

Biological Activity

4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H10BrF2N3\text{C}_9\text{H}_{10}\text{BrF}_2\text{N}_3
  • Molecular Weight : 264.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Protein Kinase Inhibition : The compound exhibits inhibitory effects on several protein kinases, which are crucial in cell signaling pathways related to cancer progression and inflammation .
  • Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cell lines, suggesting its potential as an anticancer agent .
  • Apoptosis Induction : The compound promotes apoptosis in tumor cells through the activation of caspase pathways .

Biological Activity Overview

Research indicates that this compound possesses a range of biological activities:

Activity Type Description
Anticancer Induces apoptosis and inhibits proliferation in various cancer cell lines .
Anti-inflammatory Reduces inflammatory cytokine production in vitro .
Antiviral Exhibits activity against several viral pathogens, including HIV and HCV .
Neuroprotective Shows potential in protecting neuronal cells from oxidative stress .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Cancer Cell Line Studies :
    • In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
  • Inflammation Models :
    • In animal models of inflammation, administration of this compound resulted in a marked reduction in paw edema and pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Viral Inhibition :
    • A study investigating the antiviral properties showed that the compound inhibited viral replication in HCV-infected hepatocytes by disrupting viral entry mechanisms .

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